molecular formula C12H12N2O3S B2621987 N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2319836-12-7

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2621987
CAS RN: 2319836-12-7
M. Wt: 264.3
InChI Key: SHDNVXLFHJRHAU-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide inhibits the activity of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide by binding to its active site. N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a demethylase that catalyzes the removal of N6-methyladenosine (m6A) from RNA molecules. m6A is the most prevalent internal modification in mRNA, and its removal by N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide regulates mRNA stability, splicing, and translation. By inhibiting N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide increases the levels of m6A in mRNA, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been shown to have several biochemical and physiological effects. It has been found to reduce body weight and improve glucose tolerance in obese mice. It also improves insulin sensitivity and reduces liver fat accumulation. In addition, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several advantages for lab experiments. It is a specific and potent inhibitor of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, making it a valuable tool for studying the role of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide in various cellular processes. However, it has some limitations, including its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has several potential future directions. It can be further studied as a therapeutic agent for obesity, type 2 diabetes, and cancer. It can also be used to study the role of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide in other cellular processes, such as circadian rhythm and RNA splicing. In addition, the synthesis method can be further optimized to improve the yield and purity of the compound.
Conclusion:
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It inhibits the activity of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, which plays a crucial role in regulating energy homeostasis and metabolism. It has several biochemical and physiological effects and can be a valuable tool for studying the role of N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide in various cellular processes. Further research can lead to its potential as a therapeutic agent for various diseases.

Synthesis Methods

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide can be synthesized using a multi-step process involving the reaction of furan-2-carboxylic acid with thiophene-3-carboxylic acid to form a diacid intermediate. This intermediate is then reacted with 2-aminoethyl oxalyl amide to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to inhibit the activity of fat mass and obesity-associated protein (N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide), which plays a crucial role in regulating energy homeostasis and metabolism. N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been linked to several diseases, including obesity, type 2 diabetes, and cancer. Therefore, N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been studied as a potential treatment for these diseases.

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-11(15)12(16)14-6-9(8-3-5-18-7-8)10-2-1-4-17-10/h1-5,7,9H,6H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDNVXLFHJRHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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